Milrinone

描述

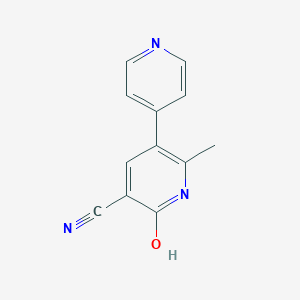

Structure

3D Structure

属性

IUPAC Name |

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRHRDRVRGEVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023324 | |

| Record name | Milrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/mL, 2.09e-01 g/L | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78415-72-2 | |

| Record name | Milrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78415-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milrinone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | milrinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Milrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Milrinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU9YAX04C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>300 °C, > 300 °C | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Inotropic and Lusitropic Effects of Milrinone in Cardiac Myocytes: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of milrinone, a phosphodiesterase 3 (PDE3) inhibitor, in cardiac myocytes. Designed for researchers, scientists, and drug development professionals, this document delves into the core signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for investigating the effects of this important cardiovascular drug.

Core Mechanism of Action: Inhibition of PDE3 and Modulation of cAMP Signaling

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase type 3 (PDE3), an enzyme highly expressed in cardiac muscle.[1] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac myocytes. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[2] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling, leading to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.

The downstream consequences of PKA activation include:

-

Enhanced Calcium Influx: PKA phosphorylates L-type calcium channels, increasing their open probability and leading to a greater influx of calcium into the myocyte during the action potential.[2]

-

Increased Sarcoplasmic Reticulum (SR) Calcium Uptake: PKA phosphorylates phospholamban (PLB), a protein that inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). Phosphorylation of PLB relieves this inhibition, accelerating calcium reuptake into the SR. This not only contributes to faster relaxation but also increases the SR calcium load for subsequent contractions.

-

Modulation of Myofilament Calcium Sensitivity: While the primary effects are on calcium handling, some studies have investigated the direct effects of this compound on myofilament calcium sensitivity, with some evidence suggesting a potential for desensitization at higher concentrations.[3]

Quantitative Effects of this compound on Cardiac Myocyte Function

The following tables summarize key quantitative data from various studies investigating the effects of this compound. It is important to note that experimental conditions, such as species, tissue preparation, and temperature, can influence the observed values.

| Parameter | Species/Tissue | This compound Concentration | Observed Effect | Reference |

| PDE3 Inhibition (IC50) | Human Cardiac | 0.42 µM | [4] | |

| Human Platelets | Similar to cardiac | [4] | ||

| Human Aorta | Similar to cardiac | [4] | ||

| Human Kidney, Liver, Lung | 7-30 fold higher than cardiac | [4] | ||

| cAMP Levels | Reserpine-treated Guinea Pig Hearts | 1.7 x 10⁻⁶ M | Significant increase | [5] |

| Reserpine-treated Guinea Pig Hearts | 1.0 x 10⁻⁴ M | Significant increase | [5] | |

| L-type Calcium Current (ICa,L) | Calf Cardiac Purkinje Fiber | Not specified | Increased magnitude | [6] |

| SR Ca2+ Uptake | Canine Left Ventricular SR Vesicles | Dose-dependent | Augmented cAMP-induced uptake | [7] |

| Myofilament Ca2+ Sensitivity (pCa50) | Skinned Rabbit Skeletal Muscle Fibers | 0.6 mM | Shift from 6.10 to 5.94 (desensitization) | [8][9] |

| In Vivo Hemodynamic and Inotropic Effects |

| In patients with congestive heart failure, a 5 mg oral dose of this compound produced a sharp reduction in left ventricular end-diastolic pressure.[10] |

| Intravenous administration of this compound leads to a concentration-related increase in left ventricular +dP/dt.[2] |

| In a study on stunned myocardium in pigs, an intravenous bolus of 105 µg/kg followed by an 8 µg/kg/min infusion of this compound increased the power of the stunned region to 72% of the pre-stunning level.[11] |

| In patients with severe congestive heart failure, this compound caused a concentration-related increase in dP/dt, with a 32% increase at the maximum dose.[12] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

This compound Signaling Pathway in Cardiac Myocytes

Caption: this compound signaling cascade in a cardiac myocyte.

Experimental Workflow for Cardiomyocyte Isolation

Caption: Workflow for isolating adult ventricular cardiomyocytes.

Logic of FRET-based cAMP Detection

Caption: Principle of FRET-based cAMP sensing using an Epac probe.

Detailed Experimental Protocols

Isolation of Adult Rat Ventricular Myocytes

This protocol is adapted from established methods for enzymatic digestion of the heart.[7][13]

Materials:

-

Perfusion Buffer (Ca2+-free): Krebs-Henseleit Buffer (KHB) without calcium.

-

Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., 1.5 U/ml), Collagenase Type H (e.g., 7.5 U/ml), and Thermolysin (e.g., 10 µg/ml).[14]

-

Digestion Solution: 0.05% Trypsin-EDTA solution.[7]

-

Stop Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS).

-

Calcium Reintroduction Buffers: A series of perfusion buffers with increasing concentrations of CaCl2 (e.g., 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).

-

Langendorff Apparatus

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Rapidly excise the heart and place it in ice-cold Ca2+-free perfusion buffer.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Ca2+-free buffer for 5-10 minutes to clear the blood.

-

Switch the perfusion to the enzyme solution and recirculate for 15-20 minutes, or until the heart becomes flaccid.

-

Remove the heart from the cannula, excise the atria, and mince the ventricular tissue in a fresh aliquot of the enzyme solution.

-

Transfer the minced tissue to a flask and incubate at 37°C with gentle agitation for 5-10 minutes.

-

Add stop buffer to inactivate the enzymes.

-

Gently triturate the tissue with a wide-bore pipette to release individual myocytes.

-

Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

-

Allow the myocytes to settle by gravity for 10-15 minutes.

-

Carefully remove the supernatant and gently resuspend the cell pellet in the first calcium reintroduction buffer (lowest concentration).

-

Repeat step 11, progressively increasing the calcium concentration every 5-10 minutes until a final concentration of 1.0 mM is reached.

-

The isolated myocytes are now ready for culture or immediate experimental use.

FRET-based Measurement of cAMP in Live Cardiomyocytes

This protocol describes the use of an Epac-based FRET sensor for monitoring intracellular cAMP levels.[15][16]

Materials:

-

Isolated cardiac myocytes.

-

Adenoviral vector encoding an Epac-based FRET sensor (e.g., Epac2-camps).

-

Culture medium for cardiomyocytes.

-

Imaging system equipped for FRET (e.g., spinning disk confocal microscope with appropriate filters for CFP and YFP).

-

Perfusion chamber for live-cell imaging.

-

Experimental solutions (e.g., buffer, this compound, forskolin as a positive control).

Procedure:

-

Transduction: Transduce isolated cardiomyocytes with the Epac-FRET sensor adenovirus at an appropriate multiplicity of infection (MOI). Culture for 24-48 hours to allow for sensor expression.

-

Imaging Setup: Place a coverslip with transduced myocytes in a perfusion chamber on the microscope stage. Perfuse with a suitable imaging buffer at a constant temperature (e.g., 37°C).

-

Image Acquisition:

-

Excite the donor fluorophore (CFP) at its excitation wavelength (e.g., 430-450 nm).

-

Simultaneously acquire images in the donor (CFP, e.g., 460-500 nm) and acceptor (YFP, e.g., 520-550 nm) emission channels.

-

Acquire a baseline recording for a few minutes.

-

-

Experimental Intervention: Perfuse the cells with the experimental solution containing this compound at the desired concentration.

-

Data Recording: Continue to acquire images throughout the experiment to record the change in FRET signal over time.

-

Positive Control: At the end of the experiment, perfuse with a high concentration of forskolin (an adenylyl cyclase activator) to elicit a maximal FRET response.

-

Analysis:

-

For each time point, calculate the ratio of acceptor emission to donor emission (YFP/CFP) or donor emission to acceptor emission (CFP/YFP), depending on the sensor design.

-

Normalize the FRET ratio to the baseline to represent the change in cAMP concentration.

-

Western Blot for Phospholamban Phosphorylation

This protocol details the detection of phosphorylated phospholamban at Serine 16 (pSer16-PLN) and Threonine 17 (pThr17-PLN).

Materials:

-

Cardiac tissue or isolated myocyte lysates.

-

RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-pSer16-PLN, anti-pThr17-PLN, and anti-total PLN.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Sample Preparation: Homogenize cardiac tissue or lyse isolated myocytes in ice-cold RIPA buffer with inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pSer16-PLN) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Apply the chemiluminescent substrate to the membrane and immediately image the signal using a digital imaging system.

-

Stripping and Reprobing: To determine total PLN levels, the membrane can be stripped of the phospho-specific antibody and then reprobed with an antibody against total PLN.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated PLN signal to the total PLN signal for each sample.

Conclusion

This compound exerts its positive inotropic and lusitropic effects on cardiac myocytes primarily through the inhibition of PDE3, leading to an increase in intracellular cAMP and subsequent PKA-mediated phosphorylation of key calcium-handling proteins. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the ongoing investigation of this and other cardiovascular drugs. The provided diagrams and methodologies serve as a valuable resource for designing and executing experiments in the field of cardiac pharmacology and physiology.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inotropic effects of amrinone and this compound on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of amrinone and this compound on calcium influx into the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits contractility in skinned skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. This compound in heart failure. Acute effects on left ventricular systolic function and myocardial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound and atrial pacing on stunned myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aidic.it [aidic.it]

- 15. embopress.org [embopress.org]

- 16. crestoptics.com [crestoptics.com]

Milrinone as a Phosphodiesterase 3 Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milrinone, a bipyridine derivative, is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By preventing the hydrolysis of cAMP, this compound elevates its concentration within cardiac and vascular smooth muscle cells, leading to positive inotropic and vasodilatory effects. This technical guide provides an in-depth overview of the core research surrounding this compound's action as a PDE3 inhibitor. It details the underlying signaling pathways, presents key quantitative data on its inhibitory activity, and furnishes comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Signaling Pathway of this compound Action

This compound exerts its therapeutic effects by modulating the intracellular levels of cAMP. In cardiac myocytes, increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylated phospholamban enhances the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum. This results in a greater calcium transient during subsequent contractions, thereby increasing myocardial contractility (positive inotropy) and accelerating relaxation (lusitropy).[1][2][3][4] In vascular smooth muscle, elevated cAMP levels also activate PKA, which leads to the phosphorylation and inhibition of myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a PDE3 inhibitor has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe its efficacy. These values can vary depending on the specific PDE3 isoform and the experimental conditions.

| Parameter | Value (µM) | Target | Tissue/Cell Type | Reference(s) |

| IC50 | 0.42 | PDE3 (FIII isoform) | Human Heart | [6] |

| IC50 | 0.45 | PDE3A | Recombinant | [7] |

| IC50 | 1.0 | PDE3B | Recombinant | [7] |

| IC50 | 0.056 ± 0.012 | PDE3 | Human and Rat Platelets | [8] |

| IC50 | 1.771 ± 0.716 (at 34°C) | PDE3 | Recombinant | [9][10] |

| IC50 | 1.302 ± 0.357 (at 32°C) | PDE3 | Recombinant | [9][10] |

| Ki | 0.15 | PDE3 (FIII isoform) | Human Heart | [6] |

| Parameter | Value (µM) | Target | Tissue/Cell Type | Reference(s) |

| IC50 | 19 | PDE2 (FII isoform) | Human Heart | [6] |

| IC50 | 38 | PDE1 (FI isoform) | Human Heart | [6] |

| IC50 | 253 ± 32.92 (at 24°C) | PDE5 | Recombinant | [10] |

| IC50 | 330 ± 58.11 (at 20°C) | PDE5 | Recombinant | [10] |

Detailed Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

High-quality, viable cardiomyocytes are essential for in vitro studies of this compound's effects. The Langendorff retrograde perfusion method is a widely accepted technique for isolating cardiomyocytes from small animal hearts.

Materials:

-

Krebs-Henseleit buffer (Ca²⁺-free and with varying Ca²⁺ concentrations)

-

Collagenase (e.g., Type II)

-

Protease (e.g., Type XIV)

-

Bovine Serum Albumin (BSA)

-

Laminin-coated culture dishes

-

Langendorff perfusion system

Protocol:

-

Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Ca²⁺-free Krebs-Henseleit buffer.

-

Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

-

Retrograde Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated Ca²⁺-free Krebs-Henseleit buffer to wash out the blood.

-

Enzymatic Digestion: Switch to perfusion with buffer containing collagenase and a low concentration of Ca²⁺. The optimal enzyme concentration and digestion time need to be empirically determined.

-

Tissue Dissociation: Once the heart is flaccid, remove it from the apparatus. Mince the ventricular tissue in a fresh solution containing collagenase.

-

Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.

-

Filtration: Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Calcium Reintroduction: Gradually increase the extracellular Ca²⁺ concentration in a stepwise manner to prevent calcium paradox.

-

Cell Culture: Plate the isolated cardiomyocytes on laminin-coated dishes in an appropriate culture medium. The cells should be allowed to attach before initiating experiments.

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound on PDE3. The principle involves the hydrolysis of a fluorescently labeled cAMP substrate by PDE3, leading to a change in fluorescence polarization.

Materials:

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)[11][12]

-

PDE assay buffer

-

This compound

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in PDE assay buffer. Dilute the PDE3 enzyme and fluorescent cAMP substrate to their optimal working concentrations in the assay buffer.

-

Assay Setup: In a 96-well or 384-well microplate, add the this compound dilutions to the respective wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add the diluted PDE3 enzyme to all wells except the negative control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.

-

Incubation: Incubate the plate at room temperature for a predetermined time to allow for substrate hydrolysis.

-

Reaction Termination: Stop the reaction and add the phosphate-binding agent. This agent will bind to the hydrolyzed substrate, causing a change in the fluorescence polarization signal.

-

Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and plot a dose-response curve to determine the IC50 value.

Intracellular cAMP Measurement

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay for the quantification of intracellular cAMP levels in cardiomyocytes following treatment with this compound.

Materials:

-

Isolated cardiomyocytes

-

Cell culture medium

-

This compound

-

TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit) containing Eu-cAMP tracer and ULight™-anti-cAMP antibody[11][13]

-

Microplate reader with TR-FRET capabilities

Protocol:

-

Cell Seeding: Seed isolated cardiomyocytes in a 96-well or 384-well plate and culture until they form a confluent monolayer.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate controls.

-

Cell Lysis and Detection: Following incubation, lyse the cells and add the TR-FRET detection reagents according to the manufacturer's protocol. This typically involves a mixture of a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.

-

Competitive Binding: Incubate the plate to allow for competition between the intracellular cAMP and the Eu-cAMP tracer for binding to the anti-cAMP antibody.

-

Signal Detection: Measure the TR-FRET signal using a microplate reader. The signal is inversely proportional to the amount of intracellular cAMP.

-

Quantification: Generate a standard curve using known concentrations of cAMP to quantify the absolute levels of cAMP in the cell lysates.

In Vitro Cardiomyocyte Contractility Assay

This protocol describes a video-based method for assessing the effect of this compound on the contractility of isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes cultured on glass-bottom dishes

-

Inverted microscope with a high-speed camera

-

Environmental chamber to maintain temperature and CO₂

-

This compound

-

Image analysis software with motion tracking capabilities

Protocol:

-

Cell Preparation: Culture isolated cardiomyocytes on glass-bottom dishes suitable for microscopy.

-

Baseline Recording: Place the dish on the microscope stage within the environmental chamber. Record videos of spontaneously contracting cardiomyocytes to establish a baseline.

-

This compound Application: Add this compound to the culture medium at the desired final concentration.

-

Post-Treatment Recording: Record videos at various time points after the addition of this compound to capture any changes in contractile behavior.

-

Image Analysis: Use a suitable image analysis software to track the motion of the cardiomyocytes in the recorded videos.[14][15][16]

-

Parameter Extraction: From the motion tracking data, extract key contractility parameters such as contraction amplitude, velocity of contraction and relaxation, and contraction duration.

-

Data Interpretation: Compare the contractility parameters before and after this compound treatment to determine its inotropic effect.

Conclusion

This compound's well-defined mechanism as a PDE3 inhibitor, coupled with its significant positive inotropic and vasodilatory effects, has established it as a critical agent in cardiovascular research and therapy. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers to investigate the nuanced actions of this compound and to explore the potential of novel PDE3 inhibitors. A thorough understanding of these methodologies is paramount for advancing the development of next-generation cardiovascular therapeutics.

References

- 1. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by this compound, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. apexbt.com [apexbt.com]

- 9. frontiersin.org [frontiersin.org]

- 10. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Automated Video-Based Analysis of Contractility and Calcium Flux in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes Cultured over Different Spatial Scales - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

Long-Term Cardiovascular Effects of Milrinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milrinone, a phosphodiesterase 3 (PDE3) inhibitor, possesses potent inotropic and vasodilatory properties, leading to its use in the short-term management of acute decompensated heart failure. However, its long-term effects on the cardiovascular system have been a subject of intense investigation and debate. This technical guide provides an in-depth analysis of the enduring cardiovascular consequences of this compound administration, drawing upon key clinical trials and preclinical studies. It summarizes quantitative data on clinical outcomes, details experimental protocols for assessing cardiovascular responses, and visually represents the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cardiovascular therapeutics.

Introduction

This compound exerts its therapeutic effect by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme prevalent in cardiac and vascular smooth muscle.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn potentiates the effects of beta-adrenergic receptor stimulation.[1] The downstream consequences are enhanced cardiac contractility (inotropy) and systemic vasodilation, resulting in reduced cardiac afterload.[1] While these acute hemodynamic benefits are well-established, the translation of these effects into long-term clinical improvement has been challenged by significant safety concerns, most notably an increase in mortality observed in pivotal clinical trials.

Quantitative Data on Long-Term Cardiovascular Outcomes

The long-term administration of this compound has been evaluated in various clinical settings, with outcomes differing significantly between oral and intravenous routes of administration, as well as patient populations.

Oral this compound in Chronic Heart Failure

The Prospective Randomized this compound Survival Evaluation (PROMISE) trial stands as a landmark study in this domain. It unequivocally demonstrated a detrimental effect of long-term oral this compound in patients with severe chronic heart failure.

| Outcome | This compound Group (n=561) | Placebo Group (n=527) | Relative Risk (95% CI) | P-value |

| All-Cause Mortality | 30% (168 deaths) | 24% (127 deaths) | 1.28 (1.01 - 1.61) | 0.038 |

| Cardiovascular Mortality | - | - | 1.34 (1.06 - 1.69) | 0.016 |

| Hospitalizations | 44% | 39% | - | 0.041 |

| Withdrawal from Therapy | 12.7% | 8.7% | - | 0.041 |

| Hypotension | - | - | - | 0.006 |

| Syncope | - | - | - | 0.002 |

Table 1: Key Outcomes from the PROMISE Trial.[2][3][4]

The adverse effects of oral this compound were most pronounced in patients with New York Heart Association (NYHA) class IV heart failure, who experienced a 53% increase in mortality.[2][4]

Intravenous this compound as a Bridge to Transplantation

In contrast to the findings with oral administration, long-term continuous intravenous this compound has been utilized as a palliative measure and as a bridge to heart transplantation in patients with end-stage heart failure.

| Study | Patient Population | Duration of Therapy | Key Findings |

| Shringi et al. (Retrospective) | 90 patients with advanced heart failure | ≥ 3 months | Improved cardiac index (1.86 to 2.25, p<0.001), improved NYHA class (3.32 to 2.76, p<0.0001), decreased hospital days in the 6-month cohort (9.40 vs 4.12, p<0.001).[5] |

| Lee et al. (Retrospective) | 150 adults listed for heart transplant | ≥ 30 days | 78% successful bridge to transplant or recovery. Factors associated with failure included male sex, no ICD, and lack of guideline-directed medical therapy.[6] |

| Observational Trial (n=71) | Inotrope-dependent patients | Up to 8 weeks | Low incidence of adverse cardiac (7%) and non-cardiac (4%) events. 68% successfully bridged to heart transplantation.[7][8] |

Table 2: Outcomes of Long-Term Intravenous this compound Therapy.

These studies suggest that in a carefully selected and monitored population awaiting definitive treatment, long-term intravenous this compound can provide hemodynamic support with an acceptable safety profile.[5][6][7][8]

Experimental Protocols

The PROMISE Trial: A Pivotal Clinical Study

Objective: To determine the effect of long-term oral this compound therapy on the survival of patients with severe chronic heart failure.[2]

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][9]

-

Patient Population: 1,088 patients with severe chronic heart failure (NYHA class III or IV) and a left ventricular ejection fraction of 35% or less.[2][9] Patients were required to be on stable conventional therapy with digoxin, diuretics, and an ACE inhibitor for at least two weeks.[9]

-

Intervention: Patients were randomly assigned to receive either oral this compound (40 mg daily, which could be titrated) or a matching placebo.[2][9]

-

Primary Endpoint: All-cause mortality.[2]

-

Secondary Endpoints: Cardiovascular mortality, hospitalizations for worsening heart failure, and adverse events.[2]

-

Follow-up: The median follow-up period was 6.1 months.[9]

Preclinical Assessment of Cardiac Remodeling

Objective: To evaluate the effect of chronic this compound administration on cardiac remodeling in an animal model of myocardial infarction.

Methodology:

-

Animal Model: Myocardial infarction is induced in rodents (e.g., rats or mice) by permanent ligation of the left anterior descending coronary artery.[10][11]

-

Treatment Groups:

-

Sham-operated control group.

-

Myocardial infarction (MI) + Vehicle control group.

-

Myocardial infarction (MI) + this compound-treated group.

-

-

Drug Administration: this compound is administered continuously via osmotic mini-pumps or in drinking water for a specified duration (e.g., several weeks to months).

-

Assessment of Cardiac Function and Remodeling:

-

Echocardiography: Serial echocardiograms are performed to measure left ventricular dimensions (LVIDd, LVIDs), wall thickness, and ejection fraction to assess changes in cardiac geometry and function over time.[11]

-

Hemodynamic Measurements: Invasive hemodynamic parameters are measured, including left ventricular end-diastolic pressure (LVEDP), systolic pressure, and dP/dt max and min.[10]

-

Histological Analysis: Hearts are excised, fixed, and sectioned. Staining with Masson's trichrome or Picrosirius red is used to quantify the infarct size, fibrosis, and collagen deposition.[11] Myocyte cross-sectional area is measured to assess hypertrophy.

-

Molecular Analysis: Gene and protein expression of markers for hypertrophy (e.g., ANP, BNP), fibrosis (e.g., collagen I, III), and inflammation are quantified using techniques such as qRT-PCR and Western blotting.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cardiomyocytes

Caption: this compound inhibits PDE3, leading to increased cAMP and PKA activation, which enhances myocardial contractility and relaxation.

Experimental Workflow for Preclinical Cardiac Remodeling Study

Caption: Workflow for assessing this compound's effect on cardiac remodeling in a preclinical model.

Logical Relationship of this compound's Effects

Caption: Relationship between this compound's mechanism and its divergent long-term outcomes.

Conclusion

The long-term cardiovascular effects of this compound are complex and context-dependent. While the PROMISE trial firmly established the harm of long-term oral this compound in chronic heart failure, continuous intravenous infusion has found a niche as a bridge to transplantation in end-stage disease. The disparate outcomes underscore the critical importance of patient selection, route of administration, and therapeutic goals when considering the use of potent inodilators. For drug development professionals, the story of this compound serves as a crucial case study on the potential disconnect between acute hemodynamic benefits and long-term clinical outcomes. Future research should continue to explore the nuanced molecular mechanisms underlying both the beneficial and detrimental effects of PDE3 inhibition to inform the development of safer and more effective cardiovascular therapies.

References

- 1. picmonic.com [picmonic.com]

- 2. The Effects of Oral this compound on Mortality in Severe Chronic Heart failure - American College of Cardiology [acc.org]

- 3. What is the mechanism of this compound Lactate? [synapse.patsnap.com]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound-Induced Pharmacological Preconditioning in Cardioprotection: Hints for a Role of Mitochondrial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of long-term therapy with this compound and the effects of this compound withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and clinical utility of long-term intravenous this compound in advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of oral this compound on mortality in severe chronic heart failure. The PROMISE Study Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. This compound effects on cardiac mitochondria, hemodynamics, and death in catecholamine-infused rats - PMC [pmc.ncbi.nlm.nih.gov]

Milrinone Signaling in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular signaling pathway of milrinone, a bipyridine phosphodiesterase 3 (PDE3) inhibitor, within vascular smooth muscle cells (VSMCs). This compound is clinically utilized for its "inodilator" properties, exerting both positive inotropic effects on the heart and significant vasodilatory effects on the vasculature.[1] Its action on smooth muscle is critical to its therapeutic effect of reducing both preload and afterload in the management of acute heart failure. This guide details the core mechanism, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the pathway and workflows.

Core Signaling Pathway of this compound in Smooth Muscle Relaxation

The vasodilatory effect of this compound is initiated by its selective inhibition of the PDE3 isozyme, which is highly expressed in vascular smooth muscle and cardiac tissue.[2][3] This inhibition triggers a cascade of intracellular events culminating in muscle relaxation.

The primary mechanism proceeds through the following steps:

-

Selective PDE3 Inhibition : this compound competitively inhibits the phosphodiesterase type 3 (PDE3) enzyme.[1][4] This enzyme is responsible for the hydrolytic degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger.[1][5]

-

Accumulation of Intracellular cAMP : By blocking PDE3-mediated degradation, this compound causes a significant increase in the intracellular concentration of cAMP within the smooth muscle cell.[1][3]

-

Activation of Protein Kinase A (PKA) : The elevated levels of cAMP lead to the activation of cAMP-dependent protein kinase A (PKA).[1][6]

-

Inhibition of Myosin Light Chain Kinase (MLCK) : Activated PKA phosphorylates and subsequently inhibits Myosin Light Chain Kinase (MLCK).[6] MLCK is a pivotal enzyme that, when activated by the calcium-calmodulin complex, phosphorylates the regulatory light chain of myosin II.[7][8]

-

Dominance of Myosin Light Chain Phosphatase (MLCP) : With MLCK inhibited, the activity of Myosin Light Chain Phosphatase (MLCP) becomes dominant. MLCP dephosphorylates the myosin light chain.[6][8]

-

Smooth Muscle Relaxation : Dephosphorylation of the myosin light chain prevents the formation of actin-myosin cross-bridges, which is the fundamental process of muscle contraction.[7] This disruption of the contractile machinery leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.[1] Studies also suggest that this compound may inhibit contractility by acting at multiple sites to decrease the availability of intracellular free calcium required for activation.[9]

Signaling Pathway Diagram

Caption: this compound inhibits PDE3, increasing cAMP and activating PKA, which inhibits MLCK, promoting relaxation.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound is rooted in its high potency and selectivity for the PDE3 isozyme over other PDE families. This selectivity minimizes off-target effects.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against PDE Isozymes

| Tissue/Species Source | PDE Isozyme | IC₅₀ (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Human Cardiac | FIII PDE (low Km) | 0.42 | 0.15 | [4] |

| Human Cardiac | FI PDE (high Km) | 38 | - | [4] |

| Human Cardiac | FII PDE (high Km) | 19 | - | [4] |

| Rat/Guinea Pig/Monkey/Canine Aorta | Peak III PDE | 0.16 - 0.90 | - |[3] |

IC₅₀: The half maximal inhibitory concentration. Ki: The inhibition constant.

Table 2: Hemodynamic Effects of Intravenous this compound in Heart Failure Patients

| Mean Serum Concentration (ng/mL) | Change in Stroke Volume Index | Change in dP/dt | Change in Systemic Vascular Resistance | Reference |

|---|---|---|---|---|

| 63 +/- 4 | Significant Increase | Significant Increase | No Change | [10] |

| 156 +/- 5 | Significant Increase | Significant Increase | No Change | [10] |

| 427 +/- 11 | +50% (from 20 to 30 mL/m²) | +32% (from 858 to 1130 mmHg/s) | Significant Decrease |[10] |

dP/dt: The rate of pressure change in the left ventricle, a measure of contractility.

Key Experimental Protocols

The characterization of this compound's effects on smooth muscle relies on established in-vitro pharmacology techniques.

Protocol 1: Isolated Tissue Vasorelaxation Assay

This assay quantifies the ability of a compound to relax pre-contracted vascular tissue.

-

Objective : To determine the concentration-response relationship of this compound-induced relaxation in isolated arterial rings.

-

Methodology :

-

Tissue Dissection : An artery (e.g., rabbit or guinea pig aorta, human internal mammary artery) is excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit).[3][9]

-

Ring Preparation : The artery is cleaned of connective tissue, and 2-4 mm wide rings are cut. Care is taken to preserve the endothelium unless its role is being specifically investigated.

-

Mounting : Rings are mounted between two L-shaped hooks in an organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂ / 5% CO₂).[11] One hook is fixed, while the other is connected to an isometric force transducer.

-

Equilibration & Pre-load : Tissues are allowed to equilibrate for 60-90 minutes under a stable resting tension (pre-load).

-

Pre-contraction : A submaximal, stable contraction is induced using a vasoconstrictor agent such as phenylephrine, norepinephrine, or a high concentration of potassium chloride (KCl).[3][9]

-

Drug Administration : Once the contraction plateaus, cumulative concentrations of this compound are added to the bath, allowing the tissue to reach a steady-state response at each concentration.

-

Data Analysis : The reduction in tension is measured and expressed as a percentage of the maximal pre-contraction response. A concentration-response curve is plotted to calculate the EC₅₀ (half maximal effective concentration).

-

Protocol 2: PDE Isozyme Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a specific enzyme.

-

Objective : To determine the IC₅₀ value of this compound for specific PDE isozymes isolated from smooth muscle tissue.

-

Methodology :

-

Tissue Homogenization : Vascular smooth muscle tissue is homogenized in a buffered solution.

-

Isozyme Separation : PDE isozymes are separated from the tissue supernatant using biochemical techniques such as DEAE-cellulose anion-exchange chromatography.[4]

-

Enzymatic Reaction : A specific PDE isozyme fraction is incubated at 37°C with a reaction mixture containing a known concentration of radiolabeled substrate (e.g., [³H]cAMP) and cofactors (e.g., Mg²⁺), in the presence of varying concentrations of this compound.

-

Reaction Termination & Separation : The reaction is stopped, and the radiolabeled product ([³H]5'-AMP) is separated from the unreacted substrate, often by precipitating the product with a metal salt or using chromatography.

-

Quantification : The radioactivity of the product is measured using liquid scintillation counting, which is proportional to enzyme activity.

-

Data Analysis : Enzyme activity at each this compound concentration is compared to the control (no inhibitor). A dose-inhibition curve is generated to calculate the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: A typical workflow for assessing the vasodilatory properties of a compound using an organ bath.

Summary and Conclusion

This compound exerts its potent vasodilatory effects on smooth muscle through a well-defined signaling pathway. By selectively inhibiting PDE3, it elevates intracellular cAMP, leading to PKA-mediated inhibition of MLCK. This prevents the phosphorylation of myosin light chains, thereby uncoupling the contractile apparatus and causing profound smooth muscle relaxation. The quantitative data underscores its high potency and selectivity for the PDE3 isozyme. The experimental protocols described provide a robust framework for investigating and quantifying the pharmacodynamic properties of this compound and other potential vasodilators acting through similar mechanisms. This detailed understanding is essential for researchers in cardiovascular pharmacology and professionals involved in the development of novel therapies for cardiovascular diseases.

References

- 1. What is the mechanism of this compound Lactate? [synapse.patsnap.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Inhibition of the low Km cyclic AMP phosphodiesterase and activation of the cyclic AMP system in vascular smooth muscle by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by this compound, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. researchgate.net [researchgate.net]

- 7. Physiology, Muscle Contraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 9. Effect of this compound on contractility and 45Ca movements in the isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Target and off-target effects of vibegron on smooth muscle contraction of human detrusor and prostate tissues | springermedizin.de [springermedizin.de]

Milrinone: A Comprehensive Technical Guide to Molecular Targets Beyond Phosphodiesterase 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milrinone, a bipyridine derivative, is a well-established inotropic and vasodilatory agent used in the treatment of acute decompensated heart failure. Its primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. This increase in cAMP enhances cardiac contractility and promotes vasodilation. While the clinical effects of this compound are largely attributed to PDE3 inhibition, a growing body of evidence suggests that its pharmacological profile may be influenced by interactions with other molecular targets. This technical guide provides an in-depth exploration of the known and potential molecular targets of this compound beyond PDE3, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Direct Molecular Targets Beyond PDE3

Beyond its well-characterized interaction with PDE3, this compound has been shown to directly bind to other proteins, albeit with lower affinity. These interactions may contribute to its overall pharmacological effect and side-effect profile.

Adenosine A1 Receptor

This compound has been identified as an antagonist of the adenosine A1 receptor. This interaction is thought to contribute to its positive inotropic effect, independent of PDE3 inhibition, by attenuating the negative chronotropic and inotropic effects of endogenous adenosine.

| Parameter | Value | Species/Tissue | Reference |

| K_i | 550 nM | Guinea Pig Cardiac Membranes | [1] |

The binding affinity of this compound for the adenosine A1 receptor was determined using a radioligand competitive binding assay. A detailed protocol for such an assay is as follows:

-

Membrane Preparation: Cardiac tissue (e.g., from guinea pig) is homogenized in a buffered solution and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Radioligand: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective adenosine A1 receptor antagonist, is used as the radioligand.

-

Competitive Binding Assay:

-

A fixed concentration of the radioligand ([³H]DPCPX) is incubated with the prepared cardiac membranes.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the adenosine A1 receptors.

-

Non-specific binding is determined in the presence of a high concentration of a potent unlabeled adenosine A1 receptor ligand.

-

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

Prealbumin (Transthyretin)

This compound has been shown to compete with thyroid hormone for binding sites on human serum prealbumin, also known as transthyretin (TTR). This interaction is of interest due to the structural similarities between this compound and thyroid hormones.

| Parameter | Value | Method | Reference |

| Association Constant (K_a1) | 1.7 x 10⁶ M⁻¹ | Equilibrium Dialysis | [2] |

| Association Constant (K_a2) | 8.9 x 10² M⁻¹ | Equilibrium Dialysis | [2] |

The binding of this compound to purified prealbumin was quantified using equilibrium dialysis. The general steps for this method are:

-

Dialysis Setup: A dialysis bag or chamber containing a known concentration of purified prealbumin is placed in a larger volume of buffer containing a known concentration of this compound. The dialysis membrane has a molecular weight cutoff that allows free this compound to pass through but retains the larger prealbumin and any bound this compound.

-

Equilibration: The system is allowed to reach equilibrium, during which free this compound diffuses across the membrane until its concentration is equal on both sides.

-

Concentration Measurement: After equilibrium is reached, the concentration of this compound in the buffer outside the dialysis bag (representing the free drug concentration) and inside the bag (representing the total drug concentration of free and bound drug) is measured, often using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: The concentration of bound this compound is calculated by subtracting the free concentration from the total concentration. Scatchard analysis is then used to determine the association constants and the number of binding sites.[2]

The three-dimensional structure of the this compound-prealbumin complex has been determined by X-ray crystallography, providing detailed insights into the binding interaction. The general workflow for this technique involves:

-

Co-crystallization: Purified prealbumin is incubated with this compound to form a complex, which is then crystallized under specific conditions of pH, temperature, and precipitating agents.

-

X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

-

Data Collection and Processing: The diffraction pattern is recorded, and the intensities of the diffracted spots are measured. These data are then processed to determine the electron density map of the protein-ligand complex.

-

Structure Determination and Refinement: A molecular model of the complex is built into the electron density map and refined to best fit the experimental data, revealing the precise atomic interactions between this compound and prealbumin.

Indirect Effects on Calcium Handling Proteins

The primary effect of this compound, PDE3 inhibition, leads to a cascade of downstream events that modulate the function of key calcium-handling proteins in cardiomyocytes. While this compound does not directly bind to these proteins, understanding these indirect effects is crucial for a complete picture of its mechanism of action.

Ryanodine Receptor 2 (RyR2)

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates RyR2, the primary calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. This phosphorylation can increase the open probability of the RyR2 channel, leading to enhanced calcium release during systole and contributing to the positive inotropic effect of this compound.

Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a)

PKA also phosphorylates phospholamban, a regulatory protein of SERCA2a. Phosphorylation of phospholamban relieves its inhibitory effect on SERCA2a, leading to increased calcium reuptake into the sarcoplasmic reticulum during diastole. This enhanced calcium sequestration contributes to the lusitropic (improved relaxation) effects of this compound.

The effect of this compound on SERCA2a activity can be indirectly assessed by measuring calcium uptake in sarcoplasmic reticulum vesicles.

-

Isolation of Sarcoplasmic Reticulum Vesicles: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue homogenates by differential centrifugation.

-

Calcium Uptake Assay:

-

The vesicles are incubated in a buffer containing ATP and a fluorescent calcium indicator or radioactive ⁴⁵Ca²⁺.

-

This compound is added to the incubation mixture.

-

The uptake of calcium into the vesicles over time is monitored by measuring the change in fluorescence or radioactivity.

-

Thapsigargin, a specific inhibitor of SERCA, can be used as a negative control to confirm that the observed calcium uptake is mediated by SERCA.

-

-

Data Analysis: The rate of calcium uptake in the presence of this compound is compared to the rate in its absence to determine the effect of the drug on SERCA2a activity.

Future Directions and Conclusion

While the primary therapeutic effects of this compound are well-explained by its potent inhibition of PDE3, the exploration of its secondary molecular targets is an ongoing area of research. The interactions with the adenosine A1 receptor and prealbumin, although of lower affinity, may have clinical implications that are not yet fully understood. Further investigation, including comprehensive off-target screening using modern proteomic approaches such as affinity chromatography coupled with mass spectrometry, could unveil a more complete picture of this compound's molecular interactions. A deeper understanding of these non-PDE3 targets could lead to the development of more selective and safer inotropic agents and provide insights into the nuanced pharmacological profile of this compound. This guide serves as a foundational resource for researchers dedicated to advancing our knowledge of this important cardiovascular drug.

References

Milrinone's Modulation of Intracellular Calcium Cycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milrinone, a bipyridine derivative, is a potent inotropic and vasodilatory agent utilized in the management of acute heart failure. Its therapeutic effects are intrinsically linked to its ability to modulate intracellular calcium (Ca²⁺) cycling within cardiomyocytes. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects, with a focus on its impact on the intricate machinery governing cardiac muscle contraction and relaxation. This document summarizes key quantitative data, outlines detailed experimental methodologies for studying these effects, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase 3 Inhibition

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.[2][4][5] This elevation in cAMP is the linchpin of this compound's downstream effects on intracellular calcium homeostasis and, consequently, cardiac function. The IC₅₀ value for this compound's inhibition of PDE3 has been measured to be between 0.66 and 1.3 μM.[1]

The increase in cAMP activates Protein Kinase A (PKA), a key signaling molecule that phosphorylates a variety of target proteins involved in the intricate process of excitation-contraction coupling.[2][5][6] The subsequent phosphorylation events orchestrate a coordinated enhancement of both cardiac contractility (inotropy) and relaxation (lusitropy).[1][3][4]

Signaling Pathway of this compound

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Lactate? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]

milrinone's impact on mitochondrial function in cardiomyocytes

An In-depth Technical Guide to Milrinone's Impact on Mitochondrial Function in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a potent phosphodiesterase 3 (PDE3) inhibitor, is clinically utilized for its inotropic and vasodilatory effects in the management of acute heart failure.[1][2] Its primary mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP), which enhances cardiac contractility and promotes smooth muscle relaxation.[1][2][3] However, emerging research indicates that this compound's therapeutic benefits may extend beyond simple hemodynamics, pointing towards a significant role in modulating mitochondrial function within cardiomyocytes.[4][5] This is particularly relevant in pathological states such as catecholamine-induced heart failure, where mitochondrial dysfunction is a key contributor to cardiac injury.[4] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cardiomyocyte mitochondria, detailing the underlying signaling pathways, summarizing quantitative data, and outlining the experimental protocols used in key studies.

Core Mechanism of Action: PDE3 Inhibition

This compound exerts its primary effects by selectively inhibiting PDE3, an enzyme responsible for the degradation of cAMP.[2][3][6] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA).[1][3] PKA then phosphorylates various downstream targets, including L-type calcium channels, leading to increased calcium influx and enhanced myocyte contractility.[2][7]

This compound's primary mechanism of action.

Modulation of Mitochondrial Function in Pathological States

Recent studies have highlighted that this compound's cardioprotective effects, particularly in the context of excessive catecholamine stimulation (hypernorepinephrinemia), are closely linked to the preservation of mitochondrial integrity and function.[4][8][5] Catecholamine excess is known to impair mitochondrial function, reduce mitochondrial mass, and suppress the electron transport chain (ETC), leading to cardiomyocyte death.[4] this compound appears to counteract these detrimental effects through several mechanisms.

Restoration of Mitochondrial Respiration (Oxidative Phosphorylation)

In a rat model of norepinephrine-induced heart failure, this compound treatment effectively reversed the suppression of mitochondrial oxidative phosphorylation (OXPHOS) activity.[4] Specifically, it restored the activities of key enzyme complexes in the electron transport chain.

Quantitative Data: Mitochondrial Respiratory Enzyme Activity

| Treatment Group | NADH Cytochrome c Reductase (NCCR) Activity (nmol/min/mg protein) | Cytochrome c Oxidase (CCO) Activity (nmol/min/mg protein) |

| Saline (Control) | ~180 | ~250 |

| Norepinephrine (NE) | ~100 (Suppressed) | ~150 (Suppressed) |

| NE + this compound | ~160 (Reversed) | ~220 (Reversed) |

| Data are approximate values derived from graphical representations in the cited study and illustrate the relative effects.[4] |

Experimental Protocol: Measurement of Mitochondrial Respiratory Chain Activity The activities of mitochondrial respiratory enzymes are determined spectrophotometrically using isolated mitochondria from left ventricular (LV) myocardial tissue.[4]

-

Mitochondrial Isolation: LV tissue is homogenized in an isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) and subjected to differential centrifugation to pellet the mitochondria.

-

NCCR (Complex I-III) Activity: The assay measures the rate of cytochrome c reduction at 550 nm in the presence of NADH as the electron donor. The reaction is initiated by adding mitochondrial protein to a reaction mixture containing phosphate buffer, NADH, and cytochrome c.

-

Succinate Cytochrome c Reductase (SCCR, Complex II-III) Activity: This assay is similar to the NCCR assay but uses succinate as the substrate to measure the activity of Complex II and III.[4]

-

CCO (Complex IV) Activity: CCO activity is determined by monitoring the rate of oxidation of reduced cytochrome c at 550 nm.

Enhancement of Mitochondrial Biogenesis

This compound has been shown to reverse the norepinephrine-induced suppression of mitochondrial biogenesis.[4][8] This is evidenced by its ability to restore mitochondrial DNA (mtDNA) copy number and the expression of key regulators of mitochondrial biogenesis.

Quantitative Data: Mitochondrial Biogenesis Markers

| Treatment Group | Mitochondrial DNA (mtDNA) Copy Number (Relative to Control) | Mitochondrial Transcription Factor A (TFAM) Expression (Relative to Control) | PGC-1α Expression (Relative to Control) |

| Norepinephrine (NE) | Suppressed | Suppressed | Suppressed |

| NE + this compound | Significantly Reversed | Significantly Reversed | Significantly Reversed |

| Based on findings from a catecholamine-infused rat model.[8][5] |

Experimental Protocol: Quantification of mtDNA and Biogenesis Factors

-

mtDNA Copy Number: Total DNA is extracted from cardiac tissue. Quantitative real-time PCR (qPCR) is performed using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., 18S rRNA). The relative mtDNA copy number is calculated by comparing the amplification of the mitochondrial gene to the nuclear gene.[8]

-

Protein Expression (Western Blot): Total protein is extracted from tissue homogenates. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against TFAM, PGC-1α, and a loading control (e.g., GAPDH). The protein bands are visualized and quantified using densitometry.

Cardioprotection via Mitochondrial Channel Modulation and ROS Signaling

This compound's ability to protect the heart from ischemia/reperfusion (I/R) injury involves a complex signaling cascade centered on mitochondria. This process, known as pharmacological preconditioning or postconditioning, is mediated by the activation of mitochondrial large-conductance calcium-sensitive potassium (mBKCa) channels.[1][9][10]

The proposed signaling pathway is as follows:

-

This compound activates a signaling cascade (potentially involving PKA and MAPK) that leads to the opening of mBKCa channels.[1]

-

Opening of mBKCa channels triggers a small, controlled burst of reactive oxygen species (ROS) from the mitochondria.[9]

-

This ROS signal acts as a trigger to inhibit the opening of the mitochondrial permeability transition pore (mPTP) upon reperfusion.[9]

-

Inhibition of mPTP opening prevents mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately reducing cell death and infarct size.[1][9]

This compound's mitochondrial cardioprotective pathway.

Quantitative Data: Infarct Size Reduction in I/R Injury

| Treatment Group (in isolated rat hearts) | Infarct Size (% of Risk Area) |

| Control (I/R only) | 57 ± 6% |

| This compound (1 µM) Preconditioning | 34 ± 6% |

| This compound + Paxilline (mBKCa blocker) | 53 ± 6% (Protection Abolished) |

| This compound + MPG (ROS scavenger) | 59 ± 7% (Protection Abolished) |

| Data from Raupach et al. (2019) demonstrating the essential role of mBKCa channels and ROS.[9] |

Experimental Protocol: Langendorff Ischemia/Reperfusion Model This ex vivo model allows for the study of cardiac function and injury in an isolated, perfused heart, removing systemic influences.[9][10][11]

-

Heart Isolation: Male Wistar rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus via the aorta.[9][10]

-

Perfusion: The heart is retrogradely perfused with a Krebs-Henseleit buffer, which is oxygenated and maintained at a constant temperature and pressure.

-

Ischemia/Reperfusion Protocol:

-

Stabilization: The heart is allowed to stabilize.

-

Preconditioning: The heart is perfused with this compound (e.g., 1 µM for 10 minutes) before ischemia.[9][11]

-

Global Ischemia: Perfusion is stopped for a set period (e.g., 33 minutes) to induce ischemic injury.[9][11]

-

Reperfusion: Perfusion is restored for a longer period (e.g., 60 minutes).[9][11]

-

-

Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, while the infarcted (necrotic) tissue remains pale. The areas are then quantified using planimetry.[10]

References

- 1. This compound-Induced Pharmacological Preconditioning in Cardioprotection: Hints for a Role of Mitochondrial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. This compound effects on cardiac mitochondria, hemodynamics, and death in catecholamine-infused rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound effects on cardiac mitochondria, hemodynamics, and death in catecholamine-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Effects of amrinone and this compound on calcium influx into the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound-Induced Postconditioning Requires Activation of Mitochondrial Ca2+-sensitive Potassium (mBKCa) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the Anti-Inflammatory Properties of Milrinone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.